Griffipavixanthone

Description

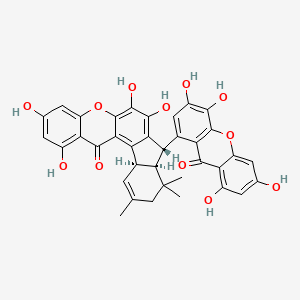

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,8aS,12aR)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O12/c1-11-4-15-21-26(32(45)33(46)35-27(21)31(44)25-17(40)6-13(38)8-20(25)48-35)22(28(15)36(2,3)10-11)14-9-18(41)29(42)34-23(14)30(43)24-16(39)5-12(37)7-19(24)47-34/h4-9,15,22,28,37-42,45-46H,10H2,1-3H3/t15-,22-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPVRSRPLHVWCH-JNFGOLMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H]([C@H](C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Griffipavixanthone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffipavixanthone is a dimeric xanthone that has garnered significant interest in the scientific community due to its potent biological activities, including anti-cancer and enzyme inhibitory properties. This technical guide provides a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and a summary of its known biological effects, with a focus on its mechanism of action.

Natural Source

This compound is a naturally occurring phytochemical found in plants belonging to the Garcinia genus. It has been successfully isolated from the following species:

-

Garcinia esculenta : Specifically, the twigs of this plant have been identified as a source of this compound.[1]

-

Garcinia oblongifolia : This species is another confirmed natural source of the compound.[2][3]

The presence of this compound in these edible plants underscores the potential of natural products in drug discovery.

Isolation and Purification

While a single, standardized protocol for the isolation of this compound is not universally established, a general and effective methodology can be compiled from various studies on the separation of xanthones from Garcinia species. The following represents a typical bioassay-guided purification approach.

Experimental Protocol: Isolation and Purification of this compound

1. Plant Material Collection and Preparation:

-

Collect fresh twigs of Garcinia esculenta or Garcinia oblongifolia.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material with 80% (v/v) ethanol at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

-

Filter the extract and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water and perform successive liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with petroleum ether to remove non-polar compounds like fats and waxes.

-

Next, partition the aqueous layer with ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Finally, partition the remaining aqueous layer with n-butanol to isolate highly polar compounds.

-

Concentrate the ethyl acetate fraction to dryness in vacuo to yield the enriched xanthone fraction.

4. Chromatographic Purification:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions of a fixed volume and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

-

Pool the fractions showing a prominent spot corresponding to this compound.

-

Perform further purification of the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of methanol and water. This final step should yield this compound with high purity.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and by comparison with published data.

Biological Activity and Data Presentation

This compound has demonstrated significant biological activity, primarily as an anti-cancer agent and an enzyme inhibitor.

Anti-Cancer Activity

This compound exhibits cytotoxic effects against a range of human cancer cell lines. Its primary mechanism of action in cancer cells is the inhibition of the RAF-MEK-ERK signaling pathway and the induction of apoptosis.[2][4][5]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) at 48h | Reference |

| H520 | Non-Small-Cell Lung Cancer | 3.03 ± 0.21 | [2] |

| MCF-7 | Breast Cancer | 9.36 ± 0.73 | [4] |

| MDA-MB-231 | Breast Cancer | 3.88 ± 0.56 | [4] |

| DU145 | Prostate Cancer | 7.93 ± 0.38 | [4] |

| PC3 | Prostate Cancer | 20.91 ± 0.79 | [4] |

| LNcaP | Prostate Cancer | 4.31 ± 0.29 | [4] |

| HCT-116 | Colon Cancer | 10.52 ± 0.14 | [4] |

| HT-29 | Colon Cancer | 6.86 ± 0.68 | [4] |

| SW-480 | Colon Cancer | 5.61 ± 0.85 | [4] |

| T-47D | Breast Cancer | 10.21 ± 0.38 | [5] |

Enzyme Inhibitory Activity

This compound has also been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in the pathogenesis of gout.

| Enzyme | IC₅₀ (µM) | Reference |

| Xanthine Oxidase | 6.3 | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the experimental processes and biological mechanisms discussed, the following diagrams are provided.

Conclusion

This compound stands out as a promising natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. This guide provides a foundational understanding of its origins, isolation, and biological activities to aid researchers in their future investigations of this valuable dimeric xanthone. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential clinical applications.

References

- 1. Xanthine oxidase inhibitors from Garcinia esculenta twigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Garcinia oblongifolia champ induces cell apoptosis in human non-small-cell lung cancer H520 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. This compound from Garcinia oblongifolia Champ Induces Cell Apoptosis in Human Non-Small-Cell Lung Cancer H520 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis of human breast cancer MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Griffipavixanthone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Griffipavixanthone is a dimeric xanthone natural product that has garnered significant attention in the scientific community for its unique molecular architecture and promising biological activities. First isolated from the edible plants of the Garcinia genus, this compound has demonstrated potent antioxidant and anticancer properties. Its complex structure, featuring a Diels-Alder-derived bicyclic framework, has presented a formidable challenge and an attractive target for synthetic chemists. This technical guide provides a comprehensive overview of the discovery, history, structure elucidation, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data that are crucial for researchers in the field of drug discovery and development.

Discovery and Isolation

This compound was first identified and isolated from the twigs of Garcinia esculenta and the extracts of Garcinia oblongifolia.[1] The initial discovery was driven by bioassay-guided fractionation, which aimed to identify the active constituents responsible for the observed biological activities of the plant extracts, such as xanthine oxidase inhibition.

Isolation Protocol

The general procedure for the isolation of this compound from its natural source is as follows:

-

Extraction: The dried and powdered plant material (e.g., twigs of Garcinia esculenta) is subjected to extraction with a solvent such as 80% ethanol.

-

Solvent Partitioning: The resulting crude extract is then partitioned between an aqueous solution and an organic solvent, typically ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Chromatographic Separation: The EtOAc-soluble portion, which contains this compound, is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., n-hexane and ethyl acetate) to yield several fractions.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the this compound-containing fractions to yield the pure compound.

-

-

Crystallization: The purified this compound is often crystallized from a suitable solvent system to obtain a highly pure solid.

Figure 1: General workflow for the isolation of this compound.

Structure Elucidation and Characterization

The unique structure of this compound, a dimer of two tetrahydroxyxanthone units linked by a bicyclic framework, was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the characterization of this compound.

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Complex aromatic and aliphatic signals consistent with two distinct xanthone moieties and a bicyclic linker. |

| ¹³C NMR | Resonances corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons of the xanthone and bicyclic systems. |

| Infrared (IR) | Absorption bands indicative of hydroxyl groups, carbonyl groups, and aromatic rings. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its molecular formula. |

Note: Specific peak assignments for ¹H and ¹³C NMR are typically determined through advanced 2D NMR techniques such as COSY, HSQC, and HMBC, and can be found in the supporting information of primary research articles detailing its synthesis or isolation.

Total Synthesis

The complex and unique structure of this compound has made it a compelling target for total synthesis. Both racemic and asymmetric syntheses have been reported, providing access to this natural product for further biological evaluation.

Biomimetic Racemic Synthesis

A concise, biomimetic total synthesis of (±)-Griffipavixanthone has been achieved from a readily accessible prenylated xanthone monomer.[2][3] A key step in this synthesis is a novel intermolecular [4+2] cycloaddition–cyclization cascade.[2][3]

Experimental Protocol for the Synthesis of (±)-Griffipavixanthone Tetramethyl Ether:

-

Starting Material: A di-O-methyl-protected vinyl p-quinone methide is used as the precursor.

-

Reaction Conditions: The precursor is treated with 15 mol% of Zinc(II) iodide (ZnI₂) in 1,2-dichloroethane (DCE) at 40 °C for 16 hours. Alternatively, 30 mol% of trifluoroacetic acid (TFA) can be used.[2]

-

Workup and Purification: The reaction mixture is concentrated and purified by silica gel chromatography to yield (±)-griffipavixanthone tetramethyl ether.

Final Demethylation to (±)-Griffipavixanthone:

The tetramethyl ether precursor is demethylated using a modified potassium carbonate/p-thiocresol protocol in N,N-dimethylacetamide (N,N-DMA) to yield (±)-Griffipavixanthone.[2]

Figure 2: Key steps in the biomimetic total synthesis of (±)-Griffipavixanthone.

Asymmetric Synthesis

An asymmetric synthesis of this compound has also been reported, which allowed for the determination of its absolute stereochemistry.[4] This synthesis utilizes a chiral phosphoric acid catalyst to control the stereochemistry of the key dimerization step of a p-quinone methide, affording a protected precursor with high diastereo- and enantioselectivity.[4]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antioxidant and anticancer properties being the most extensively studied.

Antioxidant Activity

This compound has been shown to be a potent inhibitor of xanthine oxidase, an enzyme that plays a key role in the production of uric acid and reactive oxygen species.

Xanthine Oxidase Inhibition Assay Protocol:

-

Reaction Mixture: A typical assay mixture contains a phosphate buffer (pH 7.5), a solution of the test compound (this compound) dissolved in DMSO, and a freshly prepared solution of xanthine oxidase.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, xanthine.

-

Measurement: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 290 nm.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the xanthine oxidase activity (IC₅₀) is calculated from a dose-response curve.

| Compound | Xanthine Oxidase IC₅₀ (µM) |

| This compound | 6.3[1] |

| Allopurinol (Control) | 5.3[1] |

Anticancer Activity

This compound has demonstrated significant anticancer activity, particularly in esophageal cancer cell lines. It has been shown to inhibit tumor metastasis and proliferation.[5]

Quantitative Data on Anticancer Activity:

| Cell Line | Assay | Concentration (µM) | % Inhibition |

| TE1 (Esophageal Cancer) | Transwell Migration | 10 | 48 ± 17[5] |

| TE1 (Esophageal Cancer) | Matrigel Invasion | 10 | 47 ± 9[5] |

| KYSE150 (Esophageal Cancer) | Transwell Migration | 10 | 42 ± 9[5] |

| KYSE150 (Esophageal Cancer) | Matrigel Invasion | 10 | 55 ± 15[5] |

Mechanism of Action: Downregulation of the RAF-MEK-ERK Pathway

The anticancer effects of this compound are attributed to its ability to downregulate the RAF-MEK-ERK signaling pathway.[5] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound has been shown to suppress the expression of B-RAF and C-RAF at both the protein and mRNA levels.[5]

Figure 3: Proposed mechanism of action of this compound via inhibition of the RAF-MEK-ERK signaling pathway.

Western Blot Analysis Protocol to Assess RAF-MEK-ERK Pathway Inhibition:

-

Cell Treatment: Cancer cells (e.g., TE1) are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Protein Extraction: Total protein is extracted from the treated and untreated cells.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., B-RAF, C-RAF, phospho-MEK, phospho-ERK) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands corresponding to the phosphorylated (active) forms of the proteins is quantified to determine the inhibitory effect of this compound.

Conclusion and Future Directions

This compound stands out as a natural product with a fascinating chemical structure and significant therapeutic potential. The successful total syntheses have paved the way for the generation of analogs and further structure-activity relationship (SAR) studies. Its mechanism of action, particularly the downregulation of the RAF-MEK-ERK pathway, makes it a promising lead compound for the development of novel anticancer agents. Future research should focus on optimizing its potency and pharmacokinetic properties, as well as exploring its efficacy in in vivo cancer models. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the research and development of this remarkable molecule.

References

- 1. Collection - Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic CycloadditionâCyclization Cascade - Journal of the American Chemical Society - Figshare [figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition–Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Biomimetic Total Synthesis of (±)-Griffipavixanthone via a Cationic Cycloaddition-Cyclization Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Griffipavixanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griffipavixanthone, a dimeric xanthone isolated from plants of the Garcinia genus, presents a promising scaffold for antioxidant-based therapeutic development. While direct quantitative data on the antioxidant capacity of this compound is limited in current scientific literature, the broader class of xanthones is well-documented for its significant antioxidant properties. This guide synthesizes the available information on xanthone bioactivity to infer the potential antioxidant profile of this compound. It details standard experimental protocols for assessing antioxidant activity and explores the likely signaling pathways involved, providing a foundational resource for future research and development.

Introduction to this compound and Xanthones as Antioxidants

This compound is a complex dimeric xanthone that has been isolated from species such as Garcinia oblongifolia.[1] Xanthones, characterized by their tricyclic xanthen-9-one core, are a major class of polyphenolic compounds found in various plants and fungi.[2] Many xanthones exhibit a wide range of pharmacological activities, including potent antioxidant effects.[2][3] These properties are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.[4] While a study on the anti-cancer properties of this compound noted an increase in intracellular reactive oxygen species (ROS) in the context of inducing apoptosis in cancer cells, this does not preclude its potential for direct antioxidant activity or for modulating antioxidant pathways in non-cancerous cells under different conditions.[1][5]

Quantitative Antioxidant Data for Xanthones

| Compound | Assay | IC50 Value | Source |

| α-Mangostin | Peroxynitrite Scavenging | Active | [3] |

| γ-Mangostin | Peroxynitrite Scavenging | Active | [3] |

| Gartanin | Peroxynitrite Scavenging | Active | [3] |

| 8-Hydroxycudraxanthone G | Peroxynitrite Scavenging | Active | [3] |

| Smeathxanthone A | Peroxynitrite Scavenging | Active | [3] |

| Ethyl Acetate Extract of G. tinctoria | DPPH | 1.5 µg/mL | [3] |

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[6][7]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the control, add 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[8][9]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Assay Procedure:

-

Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS.[2][4][10]

Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate and culture until they reach confluence.

-

Loading with DCFH-DA:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with a solution containing DCFH-DA for 1 hour at 37°C to allow the probe to be taken up and deacetylated to DCFH.

-

-

Treatment with Antioxidant:

-

Remove the DCFH-DA solution and wash the cells.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

-

Induction of Oxidative Stress:

-

Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells to induce ROS production.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a fluorescence plate reader.

-

-

Data Analysis:

-

The antioxidant activity is determined by the ability of this compound to suppress the AAPH-induced DCF formation. The results are often expressed as quercetin equivalents.

-

Potential Signaling Pathways Modulated by this compound

The antioxidant effects of xanthones are often mediated through the modulation of key cellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins. Based on studies of other xanthones, this compound may exert its antioxidant effects through the following pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[11][12] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[13][14] Electrophilic compounds or ROS can modify cysteine residues on Keap1, leading to the dissociation of Nrf2.[15] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription.[16] These genes encode for a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis. Several natural xanthones have been shown to activate the Nrf2/ARE pathway.[11][12]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in regulating cellular responses to various stimuli, including oxidative stress.[17][18] Xanthones have been shown to modulate these pathways.[4][6] For instance, activation of the ERK pathway can lead to the phosphorylation and activation of Nrf2, thereby enhancing the antioxidant response.[19] Conversely, inhibition of pro-oxidant signaling through the JNK and p38 MAPK pathways can also contribute to the overall antioxidant effect. The specific modulation of MAPK pathways by this compound would require further investigation.

Visualizations

Caption: Experimental workflow for assessing the antioxidant properties of this compound.

Caption: Hypothesized signaling pathways for this compound's antioxidant action.

Conclusion and Future Directions

This compound, as a member of the xanthone family, holds considerable promise as an antioxidant agent. While direct experimental evidence is currently lacking, the established antioxidant activities of related xanthones strongly suggest its potential. The experimental protocols detailed in this guide provide a clear framework for the systematic investigation of this compound's antioxidant properties. Future research should focus on obtaining quantitative data from these assays to establish its potency. Furthermore, elucidating the specific effects of this compound on the Nrf2 and MAPK signaling pathways will be crucial for understanding its mechanism of action and for its potential development as a therapeutic agent for conditions associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antioxidant and Antimicrobial Activities of the Extracts from Different Garcinia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Mangostanin, a Xanthone Derived from Garcinia mangostana Fruit, Exerts Protective and Reparative Effects on Oxidative Damage in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.5.1. ABTS+ Radical Scavenging Assay [bio-protocol.org]

- 10. kamiyabiomedical.com [kamiyabiomedical.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 13. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MAPK pathway antibodies from GeneTex available [bio-connect.nl]

- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Griffipavixanthone in Cancer Cells: A Technical Guide

Executive Summary

Griffipavixanthone (GPX), a dimeric xanthone naturally occurring in plants of the Garcinia genus, has emerged as a promising multi-targeted agent in oncology research.[1][2] This technical guide delineates the molecular mechanisms through which GPX exerts its anti-cancer effects, including the induction of apoptosis, inhibition of metastasis, and induction of cell cycle arrest. By targeting critical signaling pathways such as the p53-mediated intrinsic apoptotic pathway and the RAF-MEK-ERK proliferation cascade, GPX demonstrates significant therapeutic potential across various cancer cell lines, including breast, non-small-cell lung, and esophageal cancers.[1][2][3] This document provides a comprehensive overview of its mechanism, quantitative efficacy, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Core Anti-Cancer Activities

This compound exhibits a range of anti-neoplastic activities by modulating fundamental cellular processes involved in tumor progression.

Inhibition of Cell Proliferation

GPX effectively inhibits the growth of various human cancer cell lines in a dose- and time-dependent manner.[3][4] Studies have demonstrated its potent cytotoxic effects against breast cancer cells (MCF-7 and T-47D) and non-small-cell lung cancer (NSCLC) cells (H520).[1][3] Notably, GPX shows a degree of selectivity, exhibiting lower cytotoxicity towards normal, non-cancerous cells such as the MCF-10A breast epithelial cell line.[1]

Induction of Apoptosis

A primary mechanism of GPX's anti-cancer action is the induction of programmed cell death, or apoptosis. This has been confirmed in multiple cancer cell lines through assays such as Annexin V/PI double staining.[1][4] GPX triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of the caspase cascade.[3][4][5]

Inhibition of Metastasis

GPX has been shown to significantly inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.[1][2] This anti-metastatic effect was demonstrated in esophageal cancer cells using wound healing, transwell migration, and matrigel invasion assays.[2][6] The mechanism is linked to its ability to suppress the RAF-MEK-ERK signaling pathway and downregulate key proteins involved in the epithelial-mesenchymal transition (EMT).[2]

Induction of Cell Cycle Arrest

In addition to inducing cell death, GPX can halt the proliferation of cancer cells by inducing cell cycle arrest. Specifically, in esophageal cancer cells, GPX treatment leads to an arrest in the G2/M phase of the cell cycle.[2][6] This effect is directly correlated with the downregulation of key cell cycle regulatory proteins, preventing the cells from proceeding into mitosis.[2]

Quantitative Efficacy Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for GPX across different cell lines after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Human Breast Cancer | 9.64 ± 0.12 | [1] |

| T-47D | Human Breast Cancer | 10.21 ± 0.38 | [1] |

| H520 | Non-Small-Cell Lung Cancer | 3.03 ± 0.21 | [3][4][5] |

| MCF-10A | Normal Breast Epithelial | 32.11 ± 0.21 | [1] |

Molecular Mechanisms and Signaling Pathways

GPX's anti-cancer effects are underpinned by its interaction with specific and critical intracellular signaling pathways.

Apoptosis via the Intrinsic (Mitochondrial) Pathway

GPX initiates apoptosis through two interconnected routes within the intrinsic pathway, primarily dependent on the cancer cell type.

-

In Breast Cancer (p53-Dependent Axis): In MCF-7 breast cancer cells, GPX increases both the mRNA and protein expression of the tumor suppressor p53.[1] This upregulation leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] The shift in this balance facilitates the release of cytochrome C from the mitochondria, which in turn activates a cascade of executioner caspases (caspase-9 and -8), leading to the cleavage of PARP and subsequent apoptosis.[1]

-

In NSCLC (ROS-Mediated Axis): In H520 non-small-cell lung cancer cells, GPX treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[3][4] This oxidative stress causes a reduction in the mitochondrial membrane potential, triggering the mitochondrial apoptotic pathway and leading to the activation of caspase-3.[3][4][5]

Inhibition of Metastasis via the RAF-MEK-ERK Pathway

In esophageal cancer, GPX functions as a direct inhibitor of B-RAF and C-RAF kinases, crucial components of the MAPK/ERK signaling pathway that drives proliferation and metastasis.[2][6][7] By inhibiting RAF, GPX prevents the subsequent phosphorylation and activation of MEK and ERK.[2] The downregulation of this cascade suppresses the expression of EMT markers like Snail and Vimentin, thereby inhibiting cell migration and invasion.[2] This action is specific, as GPX does not affect the upstream protein RAS.[2]

G2/M Cell Cycle Arrest

The inhibition of the RAF-MEK-ERK pathway by GPX also has direct consequences for cell cycle progression. The downstream target, ERK, is known to regulate the expression of key cell cycle proteins. Treatment with GPX results in the significant downregulation of Cyclin B1, a critical regulator for the G2/M transition.[2] The reduction in Cyclin B1 levels prevents the formation of the Maturation Promoting Factor (MPF), leading to the observed G2/M cell cycle arrest.[2][6]

Key Experimental Protocols

The elucidation of GPX's mechanism of action relies on a suite of standard and specialized molecular biology assays.

Cell Proliferation and Viability Assay (CCK-8)

-

Principle: Measures cell viability based on the reduction of a WST-8 tetrazolium salt by cellular dehydrogenases to a colored formazan product.

-

Methodology:

-

Seed cells (e.g., MCF-7, H520) in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of GPX or a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.

-

Methodology:

-

Treat cells with GPX for the desired time.

-

Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI solution to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells immediately using a flow cytometer.

-

Western Blot Analysis

-

Principle: Detects specific proteins in a sample to quantify changes in their expression or phosphorylation state.

-

Methodology:

-

Treat cells with GPX and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-p-ERK, anti-Cyclin B1, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Migration and Invasion Assays (Transwell)

-

Principle: Measures the ability of cells to move through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion).

-

Methodology:

-

Seed cancer cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media, with or without GPX. For invasion assays, the insert is pre-coated with Matrigel.

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the cells that have moved to the bottom surface of the membrane with crystal violet.

-

Count the stained cells in several microscopic fields to quantify migration or invasion.

-

Conclusion

This compound is a potent natural compound that combats cancer through a multi-pronged mechanism of action. It effectively induces apoptosis via the intrinsic mitochondrial pathway, inhibits key drivers of proliferation and metastasis by targeting the RAF-MEK-ERK signaling cascade, and halts cell division by inducing G2/M phase arrest. Its ability to modulate multiple, critical oncogenic pathways underscores its potential as a lead compound for the development of novel cancer therapeutics. Further pre-clinical and in vivo studies are warranted to fully evaluate its therapeutic efficacy and safety profile.

References

- 1. This compound induces apoptosis of human breast cancer MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Garcinia oblongifolia champ induces cell apoptosis in human non-small-cell lung cancer H520 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Garcinia oblongifolia Champ Induces Cell Apoptosis in Human Non-Small-Cell Lung Cancer H520 Cells in Vitro [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

Griffipavixanthone: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griffipavixanthone (GPX), a dimeric xanthone isolated from edible plants such as Garcinia esculenta and Garcinia oblongifolia, has emerged as a compound of significant interest in pharmacological research.[1][2] Xanthones, a class of polyphenolic compounds, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated potent anticancer activity across a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data highlights the compound's potent cytotoxic effects against a range of malignancies.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| TE1 | Esophageal Cancer | Not specified, but effective at 10-20 µM | 24-48 | [2] |

| KYSE150 | Esophageal Cancer | Not specified, but effective at 10-20 µM | 24-48 | [2] |

| H520 | Non-Small-Cell Lung Cancer | 3.03 ± 0.21 | 48 | [4] |

| MCF-7 | Breast Cancer | 9.36 ± 0.73 | 48 | |

| MDA-MB-231 | Breast Cancer | 3.88 ± 0.56 | 48 | |

| DU145 | Prostate Cancer | 7.93 ± 0.38 | 48 | |

| PC3 | Prostate Cancer | 20.91 ± 0.79 | 48 | |

| LNCaP | Prostate Cancer | 4.31 ± 0.29 | 48 | |

| HCT-116 | Colon Cancer | 10.52 ± 0.14 | 48 | |

| HT-29 | Colon Cancer | 6.86 ± 0.68 | 48 | |

| SW480 | Colon Cancer | 5.61 ± 0.85 | 48 | |

| LO2 | Non-tumorigenic Liver Cells | 29.08 ± 0.61 | 48 |

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A primary target is the RAF-MEK-ERK pathway, a critical signaling cascade in many cancers.[1][2]

This compound has also been observed to induce apoptosis through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases.

Experimental Protocols: Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

This assay is used to assess cell migration.

-

Cell Seeding: Grow cells to confluence in a 6-well plate.

-

Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add a medium containing this compound at various concentrations.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., B-RAF, C-RAF, p-MEK, p-ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Antioxidant and Anti-inflammatory Activities

While xanthones as a class are well-documented for their antioxidant and anti-inflammatory properties, specific quantitative data for this compound in these areas is limited in the currently available scientific literature. However, extracts from Garcinia species known to contain this compound have shown promising antioxidant and anti-inflammatory effects. Further research is warranted to isolate and quantify the specific contribution of this compound to these activities.

Experimental Protocols: Antioxidant and Anti-inflammatory Assays

The following are standard protocols for assessing antioxidant and anti-inflammatory activities, which can be applied to this compound.

This assay measures the free radical scavenging capacity of a compound.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of this compound to a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition and determine the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Conclusion

This compound exhibits significant anticancer activity through the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest. The quantitative data presented in this guide underscores its potential as a lead compound for the development of novel anticancer therapies. While its antioxidant and anti-inflammatory properties require further specific investigation, the general characteristics of xanthones and related plant extracts suggest that this compound may also possess beneficial activities in these areas. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural product.

References

- 1. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mono- and Dimeric Xanthones with Anti-Glioma and Anti-Inflammatory Activities from the Ascidian-Derived Fungus Diaporthe sp. SYSU-MS4722 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [ricerca.unich.it]

In Vitro Anti-proliferative Effects of Griffipavixanthone: A Technical Guide

Abstract

Griffipavixanthone (GPX), a dimeric xanthone isolated from plants of the Garcinia genus, has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides an in-depth overview of the in vitro effects of GPX, focusing on its impact on cell viability, the underlying molecular mechanisms, and detailed experimental protocols. Quantitative data from multiple studies are summarized, and key signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The search for novel anti-cancer agents from natural sources has identified xanthones as a promising class of compounds. This compound, extracted from species like Garcinia oblongifolia and Garcinia esculenta, has emerged as a potent inhibitor of cancer cell proliferation.[1][2][3] This document synthesizes the current understanding of its in vitro anti-cancer properties, providing a technical foundation for further research and development.

Quantitative Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation.[4] The anti-proliferative efficacy of this compound has been quantified across a range of human cancer cell lines. The IC50 values, representing the concentration of GPX required to inhibit 50% of cell growth, are presented below.

Table 1: IC50 Values of this compound in Human Cancer and Normal Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| H520 | Non-Small-Cell Lung Cancer | MTT | 48 | 3.03 ± 0.21 | [1] |

| H520 | Non-Small-Cell Lung Cancer | Neutral Red Uptake | Not Specified | 1.88 ± 0.36 | [1] |

| MCF-7 | Breast Cancer | CCK-8 | 48 | 9.64 ± 0.12 | [2] |

| T-47D | Breast Cancer | CCK-8 | 48 | 10.21 ± 0.38 | [2] |

| MCF-10A | Normal Breast Epithelial | CCK-8 | 48 | 32.11 ± 0.21 | [2] |

| TE1 | Esophageal Cancer | Not Specified | 48 | ~10 µM (estimated) | [5] |

| KYSE150 | Esophageal Cancer | Not Specified | 48 | ~10 µM (estimated) | [5] |

Note: The IC50 for TE1 and KYSE150 cells is estimated from graphical data indicating significant inhibition of colony formation at 10 µM.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the anti-proliferative and pro-apoptotic effects of this compound.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle-treated control group.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[1]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[6]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability and proliferation.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Incubation: Incubate the cells for the desired time period (e.g., 48 hours).[2]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Flow cytometry with DNA staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V/PI assay.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

Protocol:

-

Protein Extraction: Lyse the GPX-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin B1).[2][5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental processes and the molecular pathways affected by this compound.

Caption: Workflow for assessing this compound's in vitro effects.

Caption: GPX-induced mitochondrial apoptosis pathway.

Caption: GPX-induced G2/M cell cycle arrest via the RAF/MEK/ERK pathway.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

GPX triggers programmed cell death, mainly through the intrinsic mitochondrial pathway.[1] In human non-small-cell lung cancer H520 cells, treatment with GPX leads to an increase in intracellular reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential.[1] This mitochondrial dysfunction facilitates the release of cytochrome c into the cytosol.

Furthermore, GPX modulates the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization. In breast cancer cells, this regulation is linked to the p53 tumor suppressor protein, indicating that GPX may induce apoptosis via a p53-Bcl-2-Bax axis.[2]

The apoptotic cascade is executed by a family of proteases called caspases. GPX treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3.[1][2] Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][7]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the progression of the cell cycle. In esophageal cancer cell lines TE1 and KYSE150, GPX was found to cause cell cycle arrest at the G2/M phase.[5] This effect is mediated by the downregulation of the RAF-MEK-ERK signaling pathway.[3][5] By inhibiting this pathway, GPX leads to a decrease in the expression of Cyclin B1, a key regulatory protein required for the G2/M transition, thereby preventing cells from entering mitosis.[5][8]

Conclusion

This compound exhibits potent in vitro anti-proliferative effects against a variety of cancer cell lines, with a notably lower impact on normal cells. Its mechanism of action is multifaceted, involving the induction of apoptosis through the mitochondrial pathway and the promotion of cell cycle arrest at the G2/M phase. These activities are driven by the modulation of key signaling pathways, including the p53-Bax-Bcl-2 axis and the RAF-MEK-ERK pathway. The data and protocols summarized in this guide underscore the potential of this compound as a lead compound for the development of novel anti-cancer therapeutics. Further in vivo studies are warranted to validate these promising in vitro findings.

References

- 1. This compound from Garcinia oblongifolia Champ Induces Cell Apoptosis in Human Non-Small-Cell Lung Cancer H520 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis of human breast cancer MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 5. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]

Griffipavixanthone as a Potential Therapeutic Agent in Esophageal Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esophageal cancer remains a significant global health challenge with high mortality rates, necessitating the exploration of novel therapeutic agents. Griffipavixanthone (GPX), a dimeric xanthone isolated from edible plants such as Garcinia esculenta, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide synthesizes the current research on the effects of this compound on esophageal cancer, with a focus on its molecular mechanisms, particularly the induction of apoptosis. While direct evidence in esophageal cancer is still developing, this paper will also draw upon findings in other cancer types to present a comprehensive overview of its potential. The primary focus of existing research in esophageal cancer has been on GPX's ability to inhibit metastasis and proliferation through the downregulation of the RAF-MEK-ERK signaling pathway and induction of cell cycle arrest.[1][2]

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings in esophageal cancer cell lines, primarily TE1 and KYSE150.

Table 1: Effect of this compound on Esophageal Cancer Cell Proliferation and Motility

| Parameter | Cell Line | Concentration (μM) | Incubation Time | Result | Reference |

| Colony Formation | TE1 | 10 | 48 h | Complete inhibition | [2] |

| KYSE150 | 10 | 48 h | Complete inhibition | [2] | |

| Cell Migration | TE1 | 5, 10, 15, 20 | 24 h | Dose-dependent inhibition | [2] |

| KYSE150 | 5, 10, 15, 20 | 24 h | Dose-dependent inhibition | [2] | |

| Cell Invasion | TE1 | 10, 20 | 24 h | Significant inhibition | [2] |

| KYSE150 | 10, 20 | 24 h | Significant inhibition | [2] |

Table 2: this compound-Induced Cell Cycle Arrest in Esophageal Cancer Cells

| Cell Line | Concentration (μM) | Incubation Time | Percentage of Cells in G2/M Phase (Approx.) | Reference |

| TE1 | 0 | 48 h | ~20% | [2] |

| 10 | 48 h | ~40% | [2] | |

| 20 | 48 h | ~60% | [2] | |

| KYSE150 | 0 | 48 h | ~25% | [2] |

| 10 | 48 h | ~45% | [2] | |

| 20 | 48 h | ~65% | [2] |

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (μM) | Incubation Time | Reference |

| Non-Small Cell Lung Cancer | A549 | 17.1 ± 1.7 | 24 h | [3] |

| 9.5 ± 0.2 | 48 h | [3] | ||

| H157 | 16.9 ± 0.6 | 24 h | [3] | |

| 9.1 ± 0.1 | 48 h | [3] | ||

| Breast Cancer | MCF-7 | 9.64 ± 0.12 | 48 h | |

| T-47D | 10.21 ± 0.38 | 48 h |

Molecular Mechanisms of Action

Inhibition of the RAF-MEK-ERK Signaling Pathway

The primary mechanism of action for this compound in esophageal cancer is the suppression of the RAF-MEK-ERK signaling cascade.[1][2] This pathway is crucial for cell proliferation and survival, and its dysregulation is common in many cancers.[1] GPX acts as an inhibitor of both B-RAF and C-RAF.[1][2]

Western blot analyses have demonstrated that treatment of TE1 and KYSE150 esophageal cancer cells with GPX leads to a dose- and time-dependent decrease in the protein levels of B-RAF, C-RAF, phosphorylated MEK (p-MEK), and phosphorylated ERK (p-ERK).[2] Interestingly, the total levels of RAS were not affected, suggesting that GPX acts downstream of RAS.[2] Furthermore, GPX has been shown to downregulate the mRNA levels of B-RAF and C-RAF, indicating an effect at the transcriptional level.[2]

Caption: GPX inhibits the RAF-MEK-ERK pathway in esophageal cancer.

Induction of G2/M Cell Cycle Arrest

A direct consequence of the inhibition of the RAF-MEK-ERK pathway is the induction of cell cycle arrest at the G2/M phase.[1][2] Flow cytometry analysis has shown a significant, dose-dependent increase in the population of TE1 and KYSE150 cells in the G2/M phase following treatment with GPX.[2] This arrest is associated with a marked decrease in the protein levels of CyclinB1, a key regulator of the G2/M transition.[2]

Plausible Mechanism: Induction of Apoptosis

While the primary study on GPX in esophageal cancer did not report significant induction of apoptosis, research in other cancer types strongly suggests that this is a likely mechanism of action.[2][3]

In human breast cancer cells (MCF-7), GPX has been shown to induce apoptosis, as confirmed by Annexin V-FITC/PI double staining.[3] The proposed mechanism involves:

-

Activation of Caspases: GPX treatment leads to the cleavage of caspase-8, caspase-9, and PARP.

-

Regulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 were observed.

-

Involvement of p53: GPX was found to increase the mRNA and protein expression of p53.

Similarly, in non-small-cell lung cancer cells (H520), GPX induces apoptosis through the mitochondrial pathway, accompanied by the production of reactive oxygen species (ROS).

Based on these findings, a plausible apoptotic pathway induced by GPX in esophageal cancer can be hypothesized.

Caption: Plausible apoptotic pathway of GPX based on other cancers.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's effects on esophageal cancer.

Cell Culture

-

Cell Lines: Human esophageal squamous cell carcinoma cell lines TE1 and KYSE150 are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

-

Lysate Preparation: Cells are treated with GPX at various concentrations and for different durations. After treatment, cells are washed with PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Primary antibodies of interest include those against B-RAF, C-RAF, p-MEK, p-ERK, CyclinB1, and β-actin (as a loading control).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: TE1 and KYSE150 cells are seeded and treated with various concentrations of GPX for 48 hours.

-

Fixation and Staining: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight. The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

In Vivo Pulmonary Metastasis Model

-

Animal Model: Six-week-old male nude mice are used.

-

Cell Injection: 1 x 10^6 KYSE150 cells are injected into the tail vein of each mouse.

-

Treatment: After cell injection, mice are randomly divided into groups and administered either a vehicle control (DMSO) or GPX (e.g., 20 mg/kg) via intraperitoneal injection every two days for a specified period (e.g., 5 weeks).

-

Analysis: At the end of the treatment period, mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted. Lung tissues can be fixed, sectioned, and subjected to hematoxylin and eosin (H&E) staining and immunohistochemistry for markers like p-ERK and Ki-67.

Caption: General experimental workflow for studying GPX in esophageal cancer.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent for esophageal cancer by inhibiting cell proliferation, migration, and invasion. Its well-defined mechanism of action, involving the downregulation of the RAF-MEK-ERK signaling pathway and induction of G2/M cell cycle arrest, provides a strong rationale for its further development.

While direct evidence for apoptosis induction by GPX in esophageal cancer is currently lacking, compelling data from breast and lung cancer studies suggest that this is a highly plausible and important mechanism. Future research should prioritize investigating the apoptotic effects of GPX in esophageal cancer cell lines, including the quantification of apoptotic cells and the detailed elucidation of the signaling pathways involved, particularly the roles of caspases and the Bcl-2 family of proteins. Such studies will provide a more complete understanding of this compound's therapeutic potential and pave the way for its potential clinical application in the treatment of esophageal cancer.

References

- 1. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dimeric xanthone extracted from edible plants, inhibits tumor metastasis and proliferation via downregulation of the RAF pathway in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

A Technical Guide to the Preliminary Cytotoxicity Screening of Griffipavixanthone

Griffipavixanthone (GPX), a dimeric xanthone extracted from plants such as Garcinia oblongifolia, has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines.[1][2][3] This technical guide provides a consolidated overview of the preliminary cytotoxicity screening of GPX, detailing its effects on cancer and non-tumorigenic cells, the experimental protocols used for its evaluation, and the signaling pathways implicated in its mechanism of action.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell proliferation.[4] The tables below summarize the reported IC50 values for GPX against a panel of human cancer cell lines and non-tumorigenic cell lines, highlighting its potential for selective cytotoxicity.

Table 1: IC50 Values of GPX in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |

|---|---|---|---|

| H520 | Non-Small-Cell Lung (NSCLC) | 48 h | 3.03 ± 0.21 |

| A549 | Non-Small-Cell Lung (NSCLC) | 24 h | 17.1 ± 1.7 |

| A549 | Non-Small-Cell Lung (NSCLC) | 48 h | 9.5 ± 0.2 |

| H157 | Non-Small-Cell Lung (NSCLC) | 24 h | 16.9 ± 0.6 |

| H157 | Non-Small-Cell Lung (NSCLC) | 48 h | 9.1 ± 0.1 |

| MCF-7 | Breast | 48 h | 9.64 ± 0.12 |

| T-47D | Breast | 48 h | 10.21 ± 0.38 |

| MDA-231 | Breast | 48 h | 3.88 ± 0.56 |

| DU145 | Prostate | 48 h | 7.93 ± 0.38 |

| PC3 | Prostate | 48 h | 20.91 ± 0.79 |

| LNcaP | Prostate | 48 h | 4.31 ± 0.29 |

| HCT-116 | Colon | 48 h | 10.52 ± 0.14 |

| HT-29 | Colon | 48 h | 6.86 ± 0.68 |

| SW-480 | Colon | 48 h | 5.61 ± 0.85 |

| TE1 | Esophageal | Not Specified | Minor cytotoxicity noted |

| KYSE150 | Esophageal | Not Specified | Minor cytotoxicity noted |

Data compiled from sources[1][2][3][5].

Table 2: IC50 Values of GPX in Non-Tumorigenic Cell Lines

| Cell Line | Cell Type | Incubation Time | IC50 (µM) |

|---|---|---|---|

| MCF-10A | Normal Breast | Not Specified | 32.11 ± 0.21 |

| LO2 | Non-tumorigenic Liver | Not Specified | 29.08 ± 0.61 |

Data compiled from sources[1][2].

The data indicates that GPX exhibits lower IC50 values against a range of cancer cells compared to non-tumorigenic cells, suggesting a degree of selective cytotoxicity.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the cytotoxic evaluation of this compound.

General Experimental Workflow

A typical workflow for assessing the cytotoxicity of a novel compound like GPX involves a series of established in vitro assays.

Caption: General workflow for in vitro screening of this compound.

Cell Proliferation and Viability Assays (CCK-8 & MTT)

These colorimetric assays are used to quantify cell viability and proliferation.

-

Principle: Both assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (WST-8 in CCK-8 assay, MTT in MTT assay) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of GPX. A control group receives medium with the vehicle (e.g., DMSO) only.

-

Incubation: Cells are incubated for specified time periods (e.g., 24, 48 hours).[3]

-

Reagent Addition: After incubation, CCK-8 or MTT reagent is added to each well.

-

Incubation: The plates are incubated for a further 1-4 hours to allow for formazan production.

-

Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.

-

Analysis: Cell viability is calculated as a percentage relative to the control group, and IC50 values are determined from the resulting dose-response curves.[4]

-

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

-

Methodology:

-

Treatment: Cells are treated with GPX for a designated time.

-

Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry. The results differentiate cell populations: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptosis), and Annexin V+/PI+ (late apoptosis/necrosis). This method was used to confirm that GPX induces apoptosis in MCF-7 cells.[1]

-

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the effect of GPX on the migratory and invasive potential of cancer cells.

-

Principle: The assay uses a two-chamber system (a "Transwell" insert) with a porous polycarbonate membrane. For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel). Cells are seeded in the upper chamber in serum-free media, and media with a chemoattractant (e.g., FBS) is placed in the lower chamber. Migratory/invasive cells move through the pores to the lower surface of the membrane.

-

Methodology:

-